Spectroscopic and Synthetic Profile of (1Z,3Z)-Cycloocta-1,3-diene: A Technical Guide
Spectroscopic and Synthetic Profile of (1Z,3Z)-Cycloocta-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and photochemical behavior of (1Z,3Z)-cycloocta-1,3-diene. The information is curated to support research and development activities where this cyclic diene may be a key intermediate or structural motif. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its synthesis and a characteristic photochemical reaction are also provided, alongside a visual representation of the reaction workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (1Z,3Z)-cycloocta-1,3-diene, providing a spectral fingerprint for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (1Z,3Z)-cycloocta-1,3-diene have been reported, providing detailed information about its molecular structure. The assignments are based on data from F.A. Anet and I. Yavari's 1978 publication in the Journal of the American Chemical Society.
Table 1: ¹H NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene
| Proton Assignment | Chemical Shift (ppm) |
| H1, H4 | 5.82 |
| H2, H3 | 5.66 |
| H5, H8 | 2.19 |
| H6, H7 | 1.51 |
Table 2: ¹³C NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene
| Carbon Assignment | Chemical Shift (ppm) |
| C1, C4 | 129.5 |
| C2, C3 | 127.8 |
| C5, C8 | 29.3 |
| C6, C7 | 26.5 |
Infrared (IR) Spectroscopy
The infrared spectrum of (1Z,3Z)-cycloocta-1,3-diene exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for (1Z,3Z)-cycloocta-1,3-diene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3020 | C-H Stretch | =C-H (Olefinic) |
| ~2925, ~2850 | C-H Stretch | -C-H (Aliphatic) |
| ~1640 | C=C Stretch | Conjugated Diene |
| ~1450 | CH₂ Bend | Methylene |
| ~720 | C-H Bend | cis-Disubstituted Alkene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of (1Z,3Z)-cycloocta-1,3-diene results in a characteristic fragmentation pattern. The molecular ion peak and major fragment ions are summarized below.
Table 4: Mass Spectrometry Data for (1Z,3Z)-cycloocta-1,3-diene
| m/z | Ion | Relative Intensity |
| 108 | [C₈H₁₂]⁺• (Molecular Ion) | High |
| 93 | [C₇H₉]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 79 | [C₆H₇]⁺ | High |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 67 | [C₅H₇]⁺ | High |
| 54 | [C₄H₆]⁺• (Butadiene radical cation) | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis and a key photochemical reaction of (1Z,3Z)-cycloocta-1,3-diene are provided below.
Synthesis of (1Z,3Z)-cycloocta-1,3-diene
A common route for the synthesis of cis,cis-1,3-cyclooctadiene involves the isomerization of cyclooctyne (B158145). The following protocol is adapted from the work of König et al. (2012), where the diene is initially formed as a platinum complex and can be subsequently liberated.
Experimental Procedure:
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Reaction Setup: A solution of [K(18C6)][PtCl₃(cyclooctyne)] in chloroform (B151607) is prepared in a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
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Isomerization: The reaction mixture is stirred at room temperature for several weeks. The progress of the isomerization of the coordinated cyclooctyne to cycloocta-1,3-diene can be monitored by ¹H NMR spectroscopy.
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Formation of the Diene Complex: The reaction yields the dinuclear platinum complex [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)] and free (1Z,3Z)-cycloocta-1,3-diene.
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Isolation (Conceptual): Liberation of the diene from the platinum complex can be achieved by treatment with a stronger coordinating ligand, such as triphenylphosphine, which displaces the diene. Subsequent purification by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) would yield the pure (1Z,3Z)-cycloocta-1,3-diene.
Photochemical Isomerization of (1Z,3Z)-cycloocta-1,3-diene
(1Z,3Z)-cycloocta-1,3-diene can undergo photosensitized cis-trans isomerization. The following protocol is based on the work of Shi and Inoue (1998).
Experimental Procedure:
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Sample Preparation: A solution of (1Z,3Z)-cycloocta-1,3-diene and a chiral aromatic amide sensitizer (B1316253) (e.g., a benzene(poly)carboxamide with C₂-symmetric pyrrolidine (B122466) moieties) is prepared in a non-polar solvent like pentane (B18724) in a quartz reaction vessel. The concentration of the diene is typically in the range of 0.01-0.05 M, and the sensitizer concentration is adjusted to achieve significant light absorption.
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Photolysis: The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent photooxidation. The reaction vessel is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) through a filter to select the desired wavelength that excites the sensitizer but not the diene directly. The irradiation is carried out at a controlled low temperature.
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Reaction Monitoring: The progress of the isomerization to (1E,3Z)-cycloocta-1,3-diene is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.
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Product Analysis: After a specific irradiation time, the reaction mixture is analyzed to determine the conversion and, if a chiral sensitizer is used, the enantiomeric excess of the product.
Visualized Workflow: Photochemical Isomerization
The following diagram illustrates the workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.
Caption: Workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.
